Home > Products > Screening Compounds P23144 > 1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 941989-33-9

1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-3047040
CAS Number: 941989-33-9
Molecular Formula: C19H13ClFN3O4
Molecular Weight: 401.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) []

  • Compound Description: BMS-777607 is a selective and orally efficacious inhibitor of the Met kinase superfamily. This compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. []

2. N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide []

  • Compound Description: This compound is a Type II DFG-out inhibitor of RIPK3 kinase. [] It was identified through mechanistic studies aiming to discover RIPK3 kinase inhibitors with novel profiles. Crystallography studies confirmed its unique binding mode.

3. 4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile []

  • Compound Description: This compound, along with its 6-(4-methylphenyl) analogue, were studied to understand the impact of a fluorine atom on supramolecular assembly formation. The study revealed the importance of C-H...F interactions alongside N-H...O and C-H...O hydrogen bonds in stabilizing these structures. []

4. (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153) []

  • Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide receptor, developed for migraine treatment. It exhibits good intranasal bioavailability and shows efficacy in preclinical migraine models. []

5. N-(4-Chlorophenyl)-2-hydroxynicotinamide []

  • Compound Description: This compound served as a basis for designing a series of N-(4-chlorophenyl)-2-substituted nicotinamide derivatives, including 1-methyl-2-oxo-1,2-dihydropyridine-3-(4-chlorophenyl)-carboxamide. These derivatives were designed as potential anti-inflammatory agents based on the structure of malononitrilamide, a metabolite of the anti-inflammatory drug leflunomide. []

6. 5‐(3‐Nitrophenyl)‐N‐{4‐[(2‐oxo‐2H‐1‐benzopyran‐7‐yl)oxy]phenyl}‐1,2‐oxazole‐3‐carboxamide []

  • Compound Description: This compound demonstrated potent acetylcholinesterase (AChE) inhibitory activity, which is relevant to Alzheimer's disease treatment. It also exhibited BACE1 inhibitory activity, neuroprotective effects, and metal chelating ability, further supporting its potential in Alzheimer's disease therapy. []

7. 5‐(3‐Chlorophenyl)‐N‐{4‐[(2‐oxo‐2H‐1‐benzopyran‐7‐yl)oxy]phenyl}‐1,2‐oxazole‐3‐carboxamide []

  • Compound Description: This compound emerged as a potent butyrylcholinesterase (BChE) inhibitor. Docking studies confirmed its favorable interactions with key amino acid residues within the BChE active site. []

8. N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide []

  • Compound Description: This compound acts as a potent and reversible inhibitor of endothelial lipase (EL) enzyme. It exhibits selectivity for EL over lipoprotein lipase (LPL) but shows activity against hepatic lipase (HL). []

9. N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide []

  • Compound Description: This compound also acts as an inhibitor of EL enzyme and served as a starting point for developing more potent and selective EL inhibitors. []

10. N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide []

  • Compound Description: Developed through the optimization of N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide, this compound exhibits improved pharmacokinetic properties while retaining EL inhibitory activity. []

11. [18F]Lu AF10628 ((S)-N-(cyclobutyl(3-fluorophenyl)methyl)-8-fluoro-2-((3-[18F]-fluoropropyl)amino)-3-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide) []

  • Compound Description: This compound is a novel radioligand developed for studying the neurokinin 3 receptor (NK3R) in the brain. While it shows promise for imaging NK3R in vivo, its use is limited by its accumulation in bone tissue. []

12. 6-Methyl-5- (1-methyl-1H-pyrazol-5-yl) -N-{[5- (methylsulfonyl) pyridin-2-yl] methyl} -2-oxo-1- [3- (tri Fluoromethyl) phenyl] -1,2-dihydropyridine-3-carboxamide 4-methylbenzenesulfonate [, ]

  • Compound Description: This compound, specifically its tosylate salt, is under investigation for its potential in treating chronic obstructive pulmonary disease (COPD). It exhibits inhibitory activity against neutrophilic elastase, a key enzyme involved in COPD pathogenesis. [, ]

13. 5-[(Z)-(5-fluoro-2-oxo-1,2- dihydro-3H-indol-3-ylidene) methyl]-N-[(2S)-2- hydroxy-3- morpholin -4- ylpropyl] -2,4- dimethyl-1H- pyrrole-3- carboxamide []

  • Compound Description: Formulations containing this compound, or its pharmaceutically acceptable salts and solvates, are being investigated for treating abnormal cell growth, including cancer. They are also being explored for treating ophthalmic disorders linked to angiogenesis or endothelial growth factor. []
Overview

1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound with significant implications in medicinal chemistry. Its molecular formula is C20H17ClF3N3O4C_{20}H_{17}ClF_{3}N_{3}O_{4}, and it has a molecular weight of approximately 433.82 g/mol. This compound is classified as a Type II DFG-out inhibitor of the receptor-interacting protein kinase 3, which positions it as a potential therapeutic agent in the treatment of various diseases, including inflammatory conditions and cancer.

Synthesis Analysis

The synthesis of 1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves several key steps:

  1. Formation of the Dihydropyridine Core: The synthesis typically starts with the formation of the dihydropyridine ring through a condensation reaction involving appropriate aldehydes and amines.
  2. Substitution Reactions: The introduction of the 2-chlorobenzyl and 4-fluoro-3-nitrophenyl groups is achieved through nucleophilic substitutions. These reactions require careful control of reaction conditions to ensure high yields and purity.
  3. Final Modifications: The final product is obtained by acylation or other modifications to introduce the carboxamide functional group, ensuring that the desired molecular structure is achieved.

Technical details regarding specific reagents, reaction conditions (such as temperature and solvent), and purification methods (like recrystallization or chromatography) are critical for replicating the synthesis in a laboratory setting.

Molecular Structure Analysis

The molecular structure of 1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be described as follows:

  • Core Structure: The compound features a dihydropyridine ring that is substituted at multiple positions.
  • Substituents: The presence of a 2-chlorobenzyl group and a 4-fluoro-3-nitrophenyl group significantly influences its chemical properties and biological activity.

Structural Data

  • InChI Key: A unique identifier for this compound can be generated using its structural formula.
  • 3D Structure: Computational modeling can provide insights into its conformation and potential interactions with biological targets.
Chemical Reactions Analysis

1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo several chemical reactions:

  1. Nucleophilic Substitution: The halogen in the chlorobenzyl group can be replaced by nucleophiles under suitable conditions.
  2. Hydrolysis: The carboxamide functional group may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids or amines.
  3. Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's biological activity.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.

Mechanism of Action

The mechanism of action for 1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a Type II DFG-out inhibitor involves:

  1. Binding to Kinase Domain: The compound binds to the ATP-binding site of receptor-interacting protein kinase 3, preventing its activation.
  2. Inhibition of Phosphorylation: By inhibiting this kinase, the compound disrupts downstream signaling pathways that contribute to cell survival and proliferation in cancer cells.

This mechanism highlights its potential as an anticancer agent by inducing apoptosis in malignant cells while sparing normal cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data should be determined experimentally.

Chemical Properties

  • Solubility: Solubility in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Relevant Data

These properties are essential for understanding how the compound behaves under different conditions and how it can be formulated for therapeutic use.

Applications

The primary applications of 1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide include:

  1. Research Tool: Used in studies focusing on receptor-interacting protein kinase signaling pathways.
  2. Potential Therapeutic Agent: Investigated for its role in treating cancers and inflammatory diseases due to its ability to inhibit specific kinases involved in these processes.

This compound represents a significant advancement in drug discovery efforts aimed at targeting kinases associated with disease progression.

Properties

CAS Number

941989-33-9

Product Name

1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-2-oxopyridine-3-carboxamide

Molecular Formula

C19H13ClFN3O4

Molecular Weight

401.78

InChI

InChI=1S/C19H13ClFN3O4/c20-15-6-2-1-4-12(15)11-23-9-3-5-14(19(23)26)18(25)22-13-7-8-16(21)17(10-13)24(27)28/h1-10H,11H2,(H,22,25)

InChI Key

QSUVOEWSOYXENP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.